2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide
CAS No.: 878716-48-4
Cat. No.: VC5471890
Molecular Formula: C16H11F3N2O2S
Molecular Weight: 352.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878716-48-4 |
|---|---|
| Molecular Formula | C16H11F3N2O2S |
| Molecular Weight | 352.33 |
| IUPAC Name | 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C16H11F3N2O2S/c1-9-12(14(22)21-15-20-5-6-24-15)8-13(23-9)10-3-2-4-11(7-10)16(17,18)19/h2-8H,1H3,(H,20,21,22) |
| Standard InChI Key | BPZODYNOGCTFMX-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide is C₁₆H₁₁F₃N₂O₂S, with a molecular weight of 352.33 g/mol. The structure comprises a furan ring substituted at the 3-position with a carboxamide group linked to a thiazole ring and at the 5-position with a 3-(trifluoromethyl)phenyl group. The methyl group at the 2-position of the furan ring contributes to steric stabilization, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 878716-48-4 |
| Molecular Formula | C₁₆H₁₁F₃N₂O₂S |
| Molecular Weight | 352.33 g/mol |
| IUPAC Name | 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide |
| SMILES | CC1=C(C=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=NC=CS3 |
| Topological Polar Surface Area | 97.8 Ų |
The presence of the thiazole ring introduces hydrogen-bonding capabilities via its nitrogen and sulfur atoms, which are critical for target binding . The trifluoromethyl group, a common pharmacophore in drug design, contributes to electron-withdrawing effects and enhances bioavailability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide typically involves multi-step reactions, as inferred from analogous compounds . A plausible route includes:
-
Furan Core Formation: Cyclization of a diketone precursor to yield the 2-methylfuran-3-carboxylic acid intermediate.
-
Carboxamide Coupling: Reaction of the furan-3-carboxylic acid with 2-aminothiazole using carbodiimide-based coupling agents (e.g., EDC or DCC).
-
Suzuki-Miyaura Cross-Coupling: Introduction of the 3-(trifluoromethyl)phenyl group via palladium-catalyzed coupling with a boronic acid derivative .
Critical challenges include optimizing reaction yields while minimizing side products, particularly during the cross-coupling step, where steric hindrance from the methyl and trifluoromethyl groups may reduce efficiency.
Biological Activity and Mechanisms
Antibacterial and Anti-inflammatory Effects
The trifluoromethylphenyl group enhances membrane penetration, enabling activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values reported in the range of 4–16 µg/mL. Anti-inflammatory activity is hypothesized to arise from COX-2 inhibition, though experimental validation remains pending .
Pharmacological Applications
Oncology
Preclinical studies of structurally related compounds demonstrate apoptosis induction in MCF-7 breast cancer cells and A549 lung adenocarcinoma cells via caspase-3 activation . While direct data for this compound is limited, its structural similarity to FDA-approved kinase inhibitors supports its candidacy for further testing.
Infectious Diseases
The compound’s thiazole moiety is critical for disrupting bacterial cell wall synthesis. Analogous molecules exhibit synergy with β-lactam antibiotics, suggesting potential combination therapies .
Comparative Analysis with Analogues
Table 2: Activity Comparison with Analogous Compounds
The nitro group in enhances antibacterial potency but introduces mutagenic risks, whereas the methyl group in the target compound improves metabolic stability .
Current Research and Future Directions
Recent patents (e.g., US9340500) highlight interest in trifluoromethyl-containing thiazole derivatives for neurodegenerative diseases . Future studies should prioritize in vivo efficacy testing and structural optimization to reduce potential off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume